6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester
Overview
Description
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.
Mode of Action
The mode of action of indole derivatives can also vary greatly. For example, some indole derivatives have been reported to have antiviral activity, inhibiting the replication of certain viruses .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to have anti-inflammatory and analgesic activities .
Result of Action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and metabolic processes, among others . These effects can lead to various biological outcomes, such as antiviral, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Biochemical Properties
Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate, have been shown to inhibit certain enzymes involved in inflammatory pathways . This compound may also interact with proteins involved in cell signaling, thereby modulating cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or interacting with receptor proteins on the cell surface.
Cellular Effects
Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate may affect the expression of genes involved in inflammatory responses, thereby reducing inflammation.
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate can modulate gene expression by interacting with transcription factors or signaling molecules, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity. Long-term exposure to Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate may result in sustained modulation of cellular processes, such as reduced inflammation or inhibited cell proliferation.
Dosage Effects in Animal Models
The effects of Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity, while exceeding this threshold may lead to toxicity.
Metabolic Pathways
Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . For instance, cytochrome P450 enzymes may metabolize this compound, leading to changes in its metabolic flux and levels of metabolites. These metabolic pathways are crucial for determining the compound’s bioavailability and duration of action.
Transport and Distribution
The transport and distribution of Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound may be transported across cell membranes by solute carrier proteins or bind to plasma proteins, influencing its localization and accumulation in different tissues. The distribution of Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate is essential for its therapeutic efficacy and potential side effects.
Subcellular Localization
Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate exhibits specific subcellular localization, which affects its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. The subcellular localization of Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate is crucial for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester typically involves the reaction of 6-fluoroindole with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
6-Fluoroindole: A precursor in the synthesis of 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester.
2-Methylindole: Another indole derivative with similar structural features.
Indole-3-carboxylic acid ethyl ester: Lacks the fluorine atom but shares the ester functional group.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the ester functional group, which confer distinct chemical and biological properties . The fluorine atom enhances the compound’s stability and reactivity, while the ester group allows for further chemical modifications .
Properties
IUPAC Name |
ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-3-16-12(15)11-7(2)14-10-6-8(13)4-5-9(10)11/h4-6,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKWPANDLYARQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=CC(=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654111 | |
Record name | Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-69-2 | |
Record name | Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886362-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886362-69-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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